5-(2-Bromo-5-methoxyphenyl)-3-methyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(2-bromo-5-methoxyphenyl)-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-6-12-10(15-13-6)8-5-7(14-2)3-4-9(8)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMOOQJGKHOELR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=CC(=C2)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: It has potential applications in biological studies, particularly in the development of new pharmaceuticals and agrochemicals. Its reactivity with various biological targets can lead to the discovery of new drugs.
Medicine: The compound may be explored for its therapeutic properties, including its potential use in treating diseases or as a precursor for drug development.
Industry: In the chemical industry, it is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-(2-Bromo-5-methoxyphenyl)-3-methyl-1,2,4-oxadiazole exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Melting Points: 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole: 195–196°C . 5-(5-Bromothiophen-2-yl)-3-methyl-1,2,4-oxadiazole: Not reported, but purification involves chromatography with cyclohexane/TBME .
- Solubility :
- Methoxy groups (e.g., in the target compound) enhance solubility in polar solvents compared to purely halogenated analogs.
Key Differentiators of this compound
- Substituent Effects :
- Commercial Status : Discontinued status (CymitQuimica) contrasts with commercially available analogs like 5-[2-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole .
Biological Activity
Overview
5-(2-Bromo-5-methoxyphenyl)-3-methyl-1,2,4-oxadiazole is a synthetic compound characterized by a unique structure that includes a bromo and methoxy functional group on a phenyl ring, linked to a 1,2,4-oxadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications.
- IUPAC Name : this compound
- Molecular Formula : C₁₀H₉BrN₂O₂
- Molecular Weight : 269.09 g/mol
- CAS Number : 1283108-76-8
Anticancer Properties
Research indicates that compounds within the oxadiazole family exhibit significant anticancer activity. The specific biological activity of this compound has not been extensively documented in isolation; however, related studies on oxadiazole derivatives suggest promising therapeutic potential.
- Mechanism of Action : The mechanism by which oxadiazoles exert their anticancer effects often involves interaction with key molecular targets such as enzymes and receptors involved in cancer progression. For instance, studies have shown that oxadiazole derivatives can inhibit critical pathways associated with tumor growth and metastasis.
- In Vitro Studies : A study focusing on various oxadiazole derivatives reported their cytotoxic effects against different cancer cell lines. For example, derivatives showed varying degrees of cell viability reduction in HepG2 liver cancer cells, with some compounds achieving less than 15% viability at certain concentrations .
- Structure-Activity Relationship (SAR) : The structural modifications of oxadiazoles significantly influence their biological activity. The presence of electron-withdrawing groups like bromine and methoxy has been linked to enhanced anticancer efficacy .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-(2-Chloro-5-methoxyphenyl)-3-methyl-1,2,4-oxadiazole | Chlorine instead of bromine | Moderate anticancer effects |
| 5-(2-Bromo-4-methoxyphenyl)-3-methyl-1,2,4-oxadiazole | Methoxy group at different position | Variable activity based on substitution |
| 5-(2-Bromo-5-methoxyphenyl)-2-methyl-1,2,4-oxadiazole | Methyl group at different position | Potentially lower activity compared to target |
Case Study: Anticancer Efficacy
A recent study evaluated the anticancer activity of several oxadiazole derivatives against various human cancer cell lines. The findings indicated that specific substitutions on the oxadiazole ring could lead to enhanced binding affinities for targets involved in cancer cell proliferation:
- Cell Lines Tested : HepG2 (liver), HCT116 (colon), and PC3 (prostate)
| Compound | IC₅₀ (µM) | Cell Line Tested |
|---|---|---|
| 5-(2-Bromo-5-methoxyphenyl)-3-methyl-Oxadiazole | TBD | HepG2 |
| Other Oxadiazoles | Varies | HCT116, PC3 |
The results supported the hypothesis that modifications to the oxadiazole structure can significantly impact its cytotoxicity and selectivity towards cancer cells .
Preparation Methods
General Synthetic Strategy for Oxadiazole Derivatives
The synthesis of 1,2,4-oxadiazoles, including substituted derivatives like 5-(2-Bromo-5-methoxyphenyl)-3-methyl-1,2,4-oxadiazole, generally follows these key steps:
- Formation of hydrazide intermediate from the corresponding substituted carboxylic acid or ester.
- Cyclization to form the oxadiazole ring , often via reaction with suitable reagents such as carbon disulfide or other cyclizing agents.
- Introduction of substituents (e.g., bromo, methoxy) either before or after ring formation, depending on the stability and reactivity of intermediates.
This approach is supported by analogous syntheses of related oxadiazole compounds reported in the literature.
Specific Preparation Methodology for this compound
While direct literature on this exact compound is limited, the preparation can be inferred and adapted from closely related compounds such as 5-benzyl-1,3,4-oxadiazole derivatives and other substituted oxadiazoles with halogen and methoxy substituents on the phenyl ring.
Stepwise Synthesis Outline
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1. Preparation of Substituted Phenylacetic Acid Derivative | Synthesis of 2-bromo-5-methoxyphenylacetic acid or ester | Bromination of 5-methoxyphenylacetic acid or its ester under controlled conditions | Introduction of bromo substituent at ortho position relative to methoxy group |
| 2. Formation of Hydrazide | Conversion of ester to hydrazide | Reaction with hydrazine hydrate in methanol at 0–5°C | High purity hydrazide essential for cyclization |
| 3. Cyclization to 1,2,4-Oxadiazole | Cyclization using appropriate cyclizing agents | Reflux with reagents like carbon disulfide or other cyclizing agents in basic media | Formation of oxadiazole ring confirmed by IR and NMR spectroscopy |
| 4. Methyl Substitution at 3-Position | Introduction of methyl group | Alkylation or methylation reactions, possibly via methyl halides or methylating agents | Controls regioselectivity of substitution |
| 5. Purification and Characterization | Purification by recrystallization and chromatography | Use of solvents like ethanol, ethyl acetate, or diethyl ether | Characterization by IR, 1H-NMR, and mass spectrometry |
Detailed Example Based on Analogous Syntheses
Preparation of 2-Bromo-5-methoxyphenylacetic Acid Ester
- Reagents: 2-bromo-5-methoxyphenylacetic acid, ethanol (absolute), concentrated sulfuric acid.
- Procedure: Reflux the acid with ethanol and catalytic sulfuric acid for 3 hours.
- Purification: Neutralize with sodium carbonate solution, extract with diethyl ether, and evaporate solvent.
- Notes: Esterification monitored by thin-layer chromatography (TLC).
Conversion to Hydrazide
- Reagents: Ethyl ester, hydrazine hydrate (80%), methanol.
- Procedure: Add hydrazine hydrate dropwise at 0–5°C, stir for 1 hour.
- Isolation: Evaporate methanol, wash precipitate with n-hexane.
- Characterization: Confirm by TLC and melting point.
Cyclization to 1,2,4-Oxadiazole
- Reagents: Hydrazide, cyclizing agent (e.g., carbon disulfide), potassium hydroxide, ethanol.
- Procedure: Reflux hydrazide with KOH and carbon disulfide for 4 hours.
- Work-up: Acidify to pH 3, filter yellow precipitate, recrystallize from ethanol.
- Characterization: IR spectra show disappearance of C=O bands; 1H-NMR confirms ring formation.
Introduction of Methyl Group at 3-Position
- Reagents: Methylating agent (e.g., methyl iodide), base (e.g., sodium hydride).
- Procedure: React oxadiazole intermediate with methylating agent under inert atmosphere, monitor by TLC.
- Purification: Extract with organic solvents, recrystallize.
- Characterization: 1H-NMR shows methyl singlet, confirming substitution.
Analytical Data and Characterization
| Technique | Expected Observations |
|---|---|
| IR Spectroscopy | Disappearance of hydrazide C=O stretch (~1700 cm⁻¹), appearance of oxadiazole ring characteristic peaks |
| 1H-NMR | Singlet for methyl group (~2.0–2.5 ppm), aromatic protons shifted by bromo and methoxy substituents, oxadiazole ring protons absent due to heterocyclic nature |
| Mass Spectrometry | Molecular ion peak consistent with molecular weight of this compound |
| TLC | Single spot indicating purity, solvent systems such as n-hexane:ethyl acetate (75:25) effective |
Research Findings and Optimization Notes
- The order of substitution is crucial; introducing the bromo and methoxy groups on the phenyl ring prior to oxadiazole ring formation improves regioselectivity and yield.
- Use of anhydrous conditions and inert atmosphere during methylation prevents side reactions.
- Reflux times and temperatures must be optimized to avoid decomposition, especially during cyclization.
- Purification by solvent extraction and recrystallization ensures high purity suitable for biological testing.
- Spectral data must be carefully analyzed to confirm the successful formation of the oxadiazole ring and desired substitutions .
Summary Table of Preparation Steps
| Step No. | Reaction Step | Reagents/Conditions | Key Observations | Purification Method |
|---|---|---|---|---|
| 1 | Esterification of 2-bromo-5-methoxyphenylacetic acid | Ethanol, H2SO4, reflux 3h | Ester formation confirmed by TLC | Extraction with diethyl ether |
| 2 | Hydrazide formation | Hydrazine hydrate, methanol, 0–5°C | Precipitate formation, purity by TLC | Washing with n-hexane |
| 3 | Cyclization to oxadiazole | Carbon disulfide, KOH, ethanol, reflux 4h | H2S gas evolution, yellow precipitate | Acidification, filtration, recrystallization |
| 4 | Methylation at 3-position | Methyl iodide, NaH, inert atmosphere | Methyl singlet in 1H-NMR | Solvent extraction, recrystallization |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(2-Bromo-5-methoxyphenyl)-3-methyl-1,2,4-oxadiazole, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole intermediates are prepared by reacting hydroxylamine derivatives with carboxylic acids or esters under reflux conditions. Key intermediates are characterized using IR spectroscopy (to confirm oxadiazole ring formation via C=N stretching at ~1600–1650 cm⁻¹) and NMR (¹H/¹³C for substituent identification). For instance, the methyl group on the oxadiazole ring appears as a singlet at ~2.4 ppm in ¹H NMR, while bromine substituents on the phenyl ring cause distinct splitting patterns in aromatic regions .
Q. How is the purity and identity of this compound validated in academic settings?
- Methodological Answer : Purity is assessed via HPLC with UV detection (e.g., λ = 254 nm), while identity confirmation relies on high-resolution mass spectrometry (HRMS) to match the molecular ion peak (e.g., [M+H]+ or [M+Na]+) with theoretical values. Elemental analysis (C, H, N) is also used to verify stoichiometry, with deviations <0.4% considered acceptable .
Advanced Research Questions
Q. What strategies are employed to optimize reaction yields for this compound derivatives in complex syntheses?
- Methodological Answer : Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance cyclization efficiency.
- Catalysis : Use of Lewis acids (e.g., ZnCl₂) to accelerate oxadiazole ring closure.
- Temperature control : Reflux conditions (80–120°C) balance reactivity and side-reaction suppression.
Example: A coupling reaction using 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole achieved 36% yield via flash chromatography (hexanes/EtOAc), highlighting the need for iterative solvent gradient optimization .
Q. How do computational models address contradictions in thermochemical data for this compound?
- Methodological Answer : Isospectral Response Equation Quantification (ISREQ) models resolve discrepancies by analyzing descriptor-balance in QSPR datasets. For example, outliers in oligo(3-methyl-1,2,4-oxadiazole) studies were identified by removing structurally anomalous data points (e.g., short quinoidal sections), improving regression fits (R² > 0.95). This approach validates experimental thermochemical properties (e.g., singlet bipolaron stability) against theoretical predictions .
Q. What in vitro methodologies are used to assess metabolic stability of this compound derivatives?
- Methodological Answer :
- Liver microsomes : Incubate the compound with NADPH-regenerating systems to monitor oxidative metabolism (e.g., hydroxylation or ring cleavage via LC-MS).
- Hepatocytes : Evaluate phase II conjugation pathways (e.g., glucuronidation) using species-specific cells.
Example: In rat hepatocytes, 3-methyl-1,2,4-oxadiazole derivatives undergo methyl group hydroxylation as the dominant metabolic pathway, with interspecies consistency in microsomal profiles .
Q. How are crystallographic tools like SHELX applied to resolve structural ambiguities in this compound?
- Methodological Answer :
- SHELXD : Solves crystal structures using dual-space algorithms for heavy atoms (e.g., bromine).
- SHELXL : Refines structures against high-resolution data, optimizing bond lengths/angles. For brominated derivatives, anisotropic displacement parameters (ADPs) are critical to model electron density around Br atoms accurately.
Example: SHELX’s robustness in handling twinned data makes it suitable for resolving steric clashes in substituted oxadiazole crystals .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting metabolic stability data between in vitro models and in vivo studies for this compound?
- Methodological Answer : Cross-validate using:
- Isotopic labeling : Track metabolites via ²H or ¹⁴C labeling in hepatocytes vs. whole-animal studies.
- Enzyme inhibition assays : Identify cytochrome P450 isoforms responsible for discrepancies (e.g., CYP3A4 vs. CYP2D6 dominance).
Example: Interspecies differences in 3-methyl-1,2,4-oxadiazole metabolism were minimized by aligning microsomal incubation conditions with physiological pH/temperature .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
